molecular formula C24H18N2O2S B2831669 (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide CAS No. 397277-98-4

(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2831669
CAS No.: 397277-98-4
M. Wt: 398.48
InChI Key: RIWATVDSMGSRHG-WJDWOHSUSA-N
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Description

(Z)-N-(4-(4-Phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological potential . This compound is of significant interest in early-stage drug discovery and biochemical research, particularly for investigating protein kinase function. Its molecular structure aligns with chemotypes that have demonstrated bioactivity against various kinase targets . Researchers can utilize this acrylamide derivative as a key chemical tool or a starting point for structure-activity relationship (SAR) studies in oncology and other therapeutic areas . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices for experimental chemicals.

Properties

IUPAC Name

(Z)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(16-11-18-7-3-1-4-8-18)26-24-25-22(17-29-24)19-12-14-21(15-13-19)28-20-9-5-2-6-10-20/h1-17H,(H,25,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWATVDSMGSRHG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole intermediate.

    Formation of the Phenylacrylamide Moiety: The final step involves the condensation of the thiazole derivative with a phenylacrylamide precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the phenylacrylamide moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits promising activity against certain biological targets, making it a candidate for further investigation in drug discovery and development.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further research into its mechanism of action and efficacy.

Industry

Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

2.1.1 Thiazol-2-yl Benzamides () Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the thiazole core with the target compound but differ in substituents. These analogs feature benzamide or isonicotinamide groups instead of acrylamide, with pyridinyl and morpholine/polyamine side chains. Key distinctions include:

  • Synthetic Yields : The analogs in were synthesized in unspecified yields but characterized via HRMS and NMR, suggesting robust purity protocols. The target compound’s synthesis (inferred from ) may require stereoselective coupling, which could lower yields .

Table 1: Comparison of Thiazole Derivatives

Compound Core Structure Key Substituents Functional Group Potential Bioactivity
Target Compound Thiazole 4-phenoxyphenyl, (Z)-3-phenylacrylamide Acrylamide Kinase inhibition (inferred)
4d () Thiazole 3,4-Dichlorobenzamide, morpholinomethyl Benzamide Antimicrobial (hypothesized)
11a () Thiazole Urea, piperazinylmethyl Urea Anticancer (e.g., kinase targeting)
Acrylamide-Containing Analogs ()

The compound (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) shares the (Z)-acrylamide configuration but incorporates a nitro group and thienyl substituent. Differences include:

  • Electron-Withdrawing Groups : The nitro group in 5112 may reduce electron density at the acrylamide, altering reactivity compared to the target’s phenyl group.
Urea-Thiazole Hybrids ()

Compounds 11a–11o feature urea linkages instead of acrylamide, with diverse aryl substituents (e.g., trifluoromethyl, chloro). Key contrasts:

  • Synthetic Efficiency : Yields for urea-thiazole derivatives (83.7–88.2%) suggest efficient protocols, whereas acrylamide synthesis (e.g., ) may face challenges in stereochemical purity .
Triazole-Thiones and Alkylated Derivatives ()

Compounds 7–9 and 10–15 feature triazole-thione cores with sulfonyl and fluorophenyl groups. Unlike the target’s thiazole-acrylamide system, these analogs prioritize sulfur-based interactions and aromatic stacking. Their IR spectra (e.g., C=S at 1243–1258 cm⁻¹) highlight distinct electronic profiles compared to the acrylamide’s C=O (~1663 cm⁻¹ in benzamides) .

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide?

The synthesis typically involves coupling acrylamide derivatives with thiazole intermediates under controlled conditions. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., phenoxyphenyl-substituted analogs) in ethanol or methanol .
  • Acrylamide conjugation : Michael addition or nucleophilic substitution reactions between thiazole-2-amine and activated acryloyl chlorides. Catalysts like triethylamine or DMAP improve yields .
  • Z-isomer control : Use of stereoselective conditions (e.g., low-temperature reactions or chiral catalysts) to favor the (Z)-configuration .

Q. How is structural confirmation performed for this compound?

Standard analytical techniques include:

  • IR spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms stereochemistry (e.g., coupling constants for acrylamide protons) and substituent integration .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays focus on:

  • Anticancer activity : Caspase-dependent apoptosis assays (e.g., flow cytometry for caspase-3/7 activation) and cytotoxicity screens (MTT assays) in cancer cell lines .
  • Target engagement : Fluorescence polarization or SPR to measure binding affinity to kinases or receptors .

Advanced Research Questions

Q. How can pharmacokinetic properties like solubility and bioavailability be optimized?

Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in morpholine- or pyridine-containing analogs .
  • Nanocarrier systems : Liposomal encapsulation or PEGylation to improve plasma stability, based on studies of similar thiazole derivatives .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
  • Compound stability : Degradation under assay conditions (e.g., pH-sensitive acrylamide bonds). Monitor via HPLC and adjust buffer systems .

Q. What structural modifications enhance target selectivity?

SAR studies suggest:

  • Phenoxyphenyl substituents : Bulky groups at the 4-position of the thiazole improve kinase selectivity by occupying hydrophobic pockets .
  • Acrylamide flexibility : Rigidifying the acrylamide backbone (e.g., incorporating nitro or cyano groups) reduces off-target effects .

Q. What methodologies assess in vivo toxicity and metabolic stability?

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify CYP450-mediated metabolites .
  • Acute toxicity studies : Rodent models evaluate LD50 and organ-specific toxicity, guided by in silico predictions (e.g., ProTox-II) .

Q. How does stereochemistry influence biological activity?

The (Z)-isomer typically shows higher activity due to:

  • Spatial alignment : Optimal positioning of the phenyl and phenoxyphenyl groups for target binding, as demonstrated in docking studies .
  • Conformational rigidity : Reduced rotational freedom in the acrylamide moiety enhances binding kinetics .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger models interactions with kinases (e.g., EGFR or VEGFR2) .
  • MD simulations : GROMACS or AMBER assess binding stability over time, identifying key residues for mutagenesis studies .

Q. How to address stability issues during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N2 or Ar) to prevent oxidation .
  • Additives : Include antioxidants (e.g., BHT) or stabilizers (trehalose) in DMSO stock solutions .

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